molecular formula C8H14NNaO9S B13853909 N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt

N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt

Cat. No.: B13853909
M. Wt: 326.27 g/mol
InChI Key: CBUJZKTVEFVBBG-MXTYZKANSA-M
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Description

N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt is a deuterated derivative of N-acetyl-D-glucosamine, a naturally occurring amino sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt typically involves the deuteration of N-acetyl-D-glucosamine followed by sulfation. The deuteration process replaces hydrogen atoms with deuterium, a stable isotope of hydrogen, to produce N-(Acetyl-d3)-D-glucosamine. This intermediate is then subjected to sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration and sulfation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex molecules and as a stable isotope-labeled compound in NMR spectroscopy.

    Biology: Studied for its role in cellular processes and as a component of glycosaminoglycans.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like osteoarthritis and as a biomarker in metabolic studies.

    Industry: Utilized in the production of biodegradable polymers and as an additive in cosmetic formulations.

Mechanism of Action

The mechanism of action of N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into glycosaminoglycans, influencing cellular signaling and structural integrity. The deuterium atoms provide stability and resistance to metabolic degradation, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-D-glucosamine: The non-deuterated form, commonly found in nature.

    N-acetyl-D-glucosamine 6-sulfate: Lacks the deuterium atoms but has similar sulfation.

    D-glucosamine sulfate: Another sulfated derivative without the acetyl group.

Uniqueness

N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt is unique due to the presence of deuterium atoms, which confer enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where isotopic labeling is required.

Properties

Molecular Formula

C8H14NNaO9S

Molecular Weight

326.27 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R)-3,4,6-trihydroxy-5-[(2,2,2-trideuterioacetyl)amino]oxan-2-yl]methyl sulfate

InChI

InChI=1S/C8H15NO9S.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1/i1D3;

InChI Key

CBUJZKTVEFVBBG-MXTYZKANSA-M

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O)O.[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)O.[Na+]

Origin of Product

United States

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